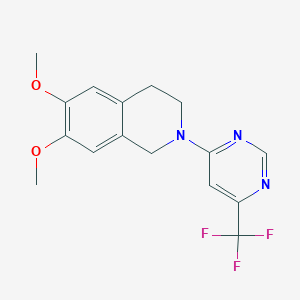

6,7-Dimethoxy-2-(6-(trifluoromethyl)pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

説明

6,7-Dimethoxy-2-(6-(trifluoromethyl)pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound featuring a tetrahydroisoquinoline scaffold substituted with methoxy groups at positions 6 and 7, and a pyrimidine ring bearing a trifluoromethyl group at position 4. Its synthesis often involves N-alkylation or coupling reactions with trifluoromethyl-substituted pyrimidine derivatives, as seen in recent patent applications .

特性

IUPAC Name |

6,7-dimethoxy-2-[6-(trifluoromethyl)pyrimidin-4-yl]-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O2/c1-23-12-5-10-3-4-22(8-11(10)6-13(12)24-2)15-7-14(16(17,18)19)20-9-21-15/h5-7,9H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIWQKSSCKHWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C3=NC=NC(=C3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6,7-Dimethoxy-2-(6-(trifluoromethyl)pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS Number: 2320379-20-0) is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound is part of a larger class of tetrahydroisoquinolines, which are known for their diverse pharmacological properties. The specific substitutions in this compound suggest potential applications in medicinal chemistry, particularly in targeting various biological pathways.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆F₃N₃O₂ |

| Molecular Weight | 339.31 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and potential enzyme inhibition. Research indicates that tetrahydroisoquinolines can modulate the activity of neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions.

Pharmacological Studies

- Neurotransmitter Interaction :

-

Anticancer Activity :

- Preliminary investigations into the anticancer properties of similar compounds indicate that modifications to the isoquinoline structure can enhance cytotoxic effects against various cancer cell lines. The trifluoromethyl group may contribute to increased lipophilicity and improved cell membrane penetration .

- Antimicrobial Properties :

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of tetrahydroisoquinoline derivatives in animal models. Results showed that compounds with similar structural features to this compound exhibited significant reductions in immobility time in forced swim tests, indicating potential for mood enhancement via serotonin modulation.

Case Study 2: Inhibition of Cancer Cell Proliferation

In vitro studies on cancer cell lines treated with tetrahydroisoquinoline derivatives demonstrated a dose-dependent inhibition of cell growth. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. This highlights the potential use of this compound in developing novel anticancer therapies.

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

Pyrimidine vs. Tetralin Moieties

- MC18 (6,7-Dimethoxy-2-[3-(5-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)propyl]-1,2,3,4-tetrahydroisoquinoline): Replaces the pyrimidine group with a tetralin moiety. Demonstrates fourfold higher uptake in PET studies compared to 11C-tariquidar and 11C-elacridar, attributed to its enhanced blood-brain barrier penetration and P-glycoprotein (P-gp) inhibition . Key Difference: The trifluoromethylpyrimidine group in the target compound may enhance metabolic stability compared to MC18’s tetralin system.

Trifluoromethylpyrimidine vs. Alkyl Chains

- C11-Alkyl Derivatives (e.g., N-alkyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline): Substitution with long alkyl chains (e.g., C11) confers antifungal activity by targeting ergosterol biosynthesis enzymes (Δ14-reductase and Δ8,7-isomerase). These derivatives exhibit potency comparable to clotrimazole . Key Difference: The trifluoromethylpyrimidine group likely shifts the activity from antifungal to kinase or receptor modulation, as seen in related patents .

N-Methylated Derivatives

- N-Methyl-1,2,3,4-tetrahydroisoquinoline: N-Methylation enhances neurotoxicity via oxidation to isoquinolinium ions, mimicking MPTP’s dopaminergic toxicity. This pathway is implicated in Parkinson’s disease .

Pharmacokinetic and Pharmacodynamic Profiles

- Metabolic Stability : The trifluoromethyl group and pyrimidine ring in the target compound enhance resistance to oxidative metabolism compared to alkyl or tetralin derivatives .

- Target Specificity : Unlike MC18’s broad P-gp inhibition, the target compound’s pyrimidine group may enable selective kinase or receptor interactions, as suggested by structural analogs in spirocyclic σ receptor ligands .

Q & A

Q. What are the standard synthetic routes for 6,7-dimethoxy-2-(6-(trifluoromethyl)pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline?

The synthesis typically involves multi-step organic reactions, including:

- Cyclization : Formation of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions under acidic conditions (e.g., HCl in methanol) .

- Pyrimidine Coupling : Introduction of the 6-(trifluoromethyl)pyrimidin-4-yl moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Reaction conditions (e.g., Pd catalysts, solvent polarity) must be optimized to avoid side products .

- Purification : Chromatography (silica gel or HPLC) is critical for isolating the target compound, given the complexity of intermediates .

Q. How is the structural integrity of the compound verified post-synthesis?

Key analytical methods include:

- NMR Spectroscopy : and NMR to confirm substituent positions and stereochemistry. For example, methoxy groups at positions 6 and 7 show distinct singlet resonances at δ 3.85–3.90 ppm .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 424.1567) ensures molecular formula accuracy .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the tetrahydroisoquinoline ring .

Q. What solvents and reaction conditions are optimal for its stability during storage?

- Storage : Anhydrous DMSO or ethanol at -20°C under inert gas (N/Ar) to prevent oxidation of the pyrimidine ring .

- Degradation Studies : Monitor via HPLC under accelerated conditions (e.g., 40°C/75% RH) to identify hydrolytic or photolytic degradation pathways .

Advanced Research Questions

Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved for this compound?

Contradictions often arise from:

- Metabolic Instability : The trifluoromethyl group may undergo hepatic CYP450-mediated oxidation, reducing bioavailability. Use metabolic inhibitors (e.g., 1-aminobenzotriazole) in vitro to correlate results .

- Solubility Limitations : Poor aqueous solubility (logP ~3.5) can skew in vitro assays. Employ surfactants (e.g., Tween-80) or co-solvents (DMSO <0.1%) to improve dissolution .

Q. What strategies enhance selectivity for target receptors (e.g., kinases or GPCRs)?

- Structure-Activity Relationship (SAR) : Modify substituents on the pyrimidine ring (e.g., replacing CF with Cl or OMe) to reduce off-target binding. Computational docking (e.g., AutoDock Vina) predicts interactions with active sites .

- Isotopic Labeling : Incorporate or labels into the trifluoromethyl group for real-time binding studies via NMR or PET imaging .

Q. How do solvent polarity and temperature affect reaction yields in large-scale synthesis?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve pyrimidine coupling efficiency (yields >80%) but may require rigorous drying to prevent hydrolysis .

- Temperature Control : Lower temperatures (-20°C to 0°C) minimize side reactions during cyclization, while higher temperatures (60–80°C) accelerate cross-coupling steps .

Q. What computational methods predict its pharmacokinetic properties?

- ADME Modeling : Tools like SwissADME estimate parameters:

- Absorption : High membrane permeability (TPSA <90 Ų).

- Metabolism : Susceptibility to CYP3A4/2D6 oxidation .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected peaks despite high purity (HPLC >95%)?

- Dynamic Equilibria : The tetrahydroisoquinoline ring may adopt multiple conformers in solution, causing split peaks. Use variable-temperature NMR (-40°C to 25°C) to coalesce signals .

- Residual Solvents : Traces of DMSO or EtOAc (δ 2.5–3.3 ppm) from incomplete drying. Confirm via -DOSY to distinguish solvent vs. compound signals .

Experimental Design Considerations

Q. How to design a stability-indicating assay for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。